2-Ethyl-5-methylpyridine

Übersicht

Beschreibung

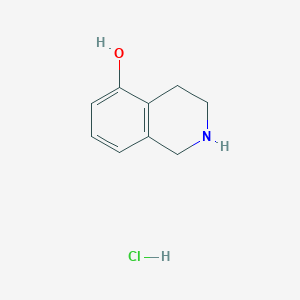

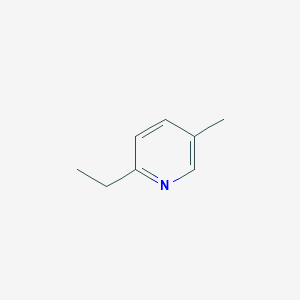

2-Ethyl-5-methylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in various chemical processes and industries, particularly as an intermediate in the synthesis of other valuable chemicals .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5-methylpyridine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of nicotinic acid and nicotinamide, which are important in the production of vitamin B3.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Applied in the production of resins and other industrial chemicals

Wirkmechanismus

Target of Action

2-Ethyl-5-methylpyridine (also known as 5-Ethyl-2-methylpyridine or MEP) is a largely produced pyridine base . It is primarily used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The industrial production of MEP takes place via the so-called Chichibabin reaction, the condensation of aldehydes in the presence of ammonia . All the proposed schemes involve the production of aldimine (CH3CHNH) from acetaldehyde and ammonia as the first step . This molecule tends to dimerise and trimerise by means of consecutive aldol reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the production of nicotinic acid and nicotinamide. The compound is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound production is carried out at 200–300 °C and 12–13 MPa . Therefore, temperature and pressure are critical environmental factors that influence the compound’s action, efficacy, and stability. Additionally, the pH of the reaction solution can also affect the course of the reaction .

Biochemische Analyse

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are still being researched.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-5-methylpyridine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

It is known to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well studied. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylpyridine can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: The industrial production of this compound involves the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst. This process is conducted at elevated temperatures (200–300°C) and high pressures (12–13 MPa). The use of paraldehyde helps in managing the reaction effectively, avoiding spontaneous self-oligomerization that is typical for acetaldehyde .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: It can be reduced to form dihydropyridine derivatives.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-5-ethylpyridine

- 2,4,6-Trimethylpyridine

- 2-Methylpyridine

Comparison: 2-Ethyl-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific industrial and research contexts .

Eigenschaften

IUPAC Name |

2-ethyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHDGTRFTKHYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334051 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-81-0 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-ethyl-5-methylpyridine a molecule of interest for researchers studying Nuphar alkaloids?

A1: this compound serves as a crucial starting material in the synthesis of various Nuphar alkaloids, a group of naturally occurring compounds found in water lilies (Nuphar) [, ]. These alkaloids exhibit diverse biological activities, making them a focus of pharmacological research. Specifically, this compound has been used to synthesize (±)-7-epideoxynupharidine, (±)-1-epi-7-epideoxynupharidine, (±)-deoxynupharidine, and (±)-1-epideoxynupharidine []. These synthetic pathways provide valuable tools for investigating the structure-activity relationships and potential therapeutic applications of Nuphar alkaloids.

Q2: What is the significance of the reaction between this compound and 3-furylaldehyde in the context of Nuphar alkaloid synthesis?

A2: The reaction between this compound and 3-furylaldehyde represents a key step in the synthesis of certain Nuphar alkaloids, specifically (±)-7-epideoxynupharidine and its isomers []. This reaction, a condensation, leads to the formation of four different quinolizidin-2-ones, which are important intermediates in the multi-step synthesis. The ability to control the stereochemistry of these intermediates is crucial for obtaining the desired alkaloid isomers.

Q3: Beyond Nuphar alkaloid synthesis, how else can this compound be utilized in organic synthesis?

A3: this compound can be alkylated with alcohols like methanol or ethanol in the presence of ammonium halide catalysts []. This reaction leads to the formation of both side-chain and α-alkylated derivatives of the starting pyridine. By adjusting the reaction conditions, such as temperature, researchers can influence the product distribution. This flexibility makes this compound a versatile building block for synthesizing a range of substituted pyridine derivatives, which are important structural motifs in pharmaceuticals and other bioactive compounds.

Q4: Can you provide an example of how this compound has been used in the total synthesis of a natural product other than a Nuphar alkaloid?

A4: Researchers successfully employed this compound in the total synthesis of verarine, a Veratrum alkaloid []. This highlights the molecule's utility in constructing complex alkaloids beyond the Nuphar family. The synthesis involved coupling this compound with a steroid-derived enone, showcasing its versatility in forming carbon-carbon bonds. This successful synthesis not only provided access to verarine but also paved the way for preparing related Veratrum alkaloids like veratramine, jervine, and veratrobasine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)